In Vitro Antibacterial Potency Against Extensively Drug-Resistant Acinetobacter baumannii (AB5075)
Pyridoxatin demonstrates in vitro antibacterial activity against the highly virulent, multidrug-resistant *Acinetobacter baumannii* strain AB5075 that is comparable to the clinical fluoroquinolone antibiotic levofloxacin [1]. In a standardized broth microdilution assay, pyridoxatin exhibited an MIC of 38 μM, while levofloxacin showed an MIC of 28 μM under identical conditions [2]. This positions pyridoxatin as a promising natural product-derived lead with potency within one order of magnitude of a frontline therapeutic for a WHO-designated priority pathogen.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against A. baumannii AB5075 |
|---|---|
| Target Compound Data | MIC = 38 μM |
| Comparator Or Baseline | Levofloxacin, MIC = 28 μM |
| Quantified Difference | Pyridoxatin MIC is 1.36-fold higher (or levofloxacin is 1.36-fold more potent) |
| Conditions | Broth microdilution assay against extensively drug-resistant *Acinetobacter baumannii* strain AB5075 |
Why This Matters
For researchers screening for novel anti-Gram-negative agents, this head-to-head data confirms pyridoxatin's relevant potency against a clinically resistant pathogen, justifying its selection over other natural product hits lacking such direct comparator data.
- [1] O'Brien, K. T., et al. (2023). What was old is new again: Phenotypic screening of a unique fungal library yields pyridoxatin, a promising lead against extensively resistant Acinetobacter baumannii (AB5075). *Phytochem. Lett.*, 55, 88-96. View Source
- [2] O'Brien, K. T., et al. (2023). What was old is new again: Phenotypic screening of a unique fungal library yields pyridoxatin, a promising lead against extensively resistant Acinetobacter baumannii (AB5075). *Phytochem. Lett.*, 55, 88-96. View Source
